Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C15H22O10. It is known for its unique structure, which includes three carboxylate groups and a dioxopropoxy moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxopropoxy group into hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of triethyl propane-1,2,3-tricarboxylate.
Reduction: Formation of triethyl 2-(1,2-dihydroxypropoxy)propane-1,2,3-tricarboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting metabolic pathways. For example, it may inhibit aconitase, interfering with the Krebs cycle . The dioxopropoxy group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Triethyl 1-oxopropane-1,2,3-tricarboxylate: Similar structure but lacks the dioxopropoxy group.
Triethyl citrate: A simpler ester with only three carboxylate groups and no additional functional groups.
Uniqueness
Triethyl 2-(1,2-dioxopropoxy)propane-1,2,3-tricarboxylate is unique due to the presence of the dioxopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
68928-90-5 |
---|---|
Molecular Formula |
C15H22O9 |
Molecular Weight |
346.33 g/mol |
IUPAC Name |
triethyl 2-(2-oxopropanoyloxy)propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H22O9/c1-5-21-11(17)8-15(14(20)23-7-3,9-12(18)22-6-2)24-13(19)10(4)16/h5-9H2,1-4H3 |
InChI Key |
GNVCGAGVWLLEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.